6-Bromo-4-Methylquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
6-bromo-4-methylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-6-8-4-7(12)2-3-10(8)13-5-9(6)11(14)15/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZOKLNGXQIFLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653673 | |
| Record name | 6-Bromo-4-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1095010-36-8 | |
| Record name | 6-Bromo-4-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1095010-36-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Formation of 3-(4-Bromoanilino)ethyl Acrylate
- Reactants: 4-Bromoaniline and ethyl propiolate.
- Conditions: Reaction in methanol under nitrogen or inert atmosphere, heated to 30–50 °C.
- Outcome: Formation of 3-(4-bromoanilino)ethyl acrylate by nucleophilic addition.
- Notes: Stirring and inert atmosphere are critical to prevent side reactions.
Step 2: Cyclization to 6-Bromoquinoline-4(1H)-one
- Reactants: Crude 3-(4-bromoanilino)ethyl acrylate dissolved in diphenyl ether.
- Conditions: Heated at 200–220 °C for approximately 2 hours.
- Workup: Cooling, precipitation with petroleum ether, filtration, washing with ethyl acetate.
- Yield: Approximately 79.5%.
- Description: High-temperature cyclization leads to quinoline ring closure forming 6-bromoquinoline-4(1H)-one.
Step 3: Conversion to 6-Bromo-4-Chloroquinoline
- Reactants: 6-Bromoquinoline-4(1H)-one, phosphorus trichloride, and toluene.
- Conditions: Reflux under nitrogen atmosphere for 2 hours.
- Workup: Cooling, precipitation with ether, filtration.
- Yield: Approximately 91.5%.
- Purpose: Chlorination at the 4-position to form the chloroquinoline intermediate.
Step 4: Introduction of Carboxylic Acid Group
- The 6-bromoquinoline intermediate can be further functionalized via lithiation and carboxylation:
- Lithiation: Treatment with n-butyllithium at low temperature (−78 °C).
- Carboxylation: Introduction of carbon dioxide gas (dry ice) to form the carboxylate.
- Acidification: Addition of dilute hydrochloric acid to precipitate the carboxylic acid.
- Yield: Variable, generally moderate to good depending on conditions.
Alternative Synthetic Routes and Cyclocondensation Methods
Another method involves cyclocondensation of substituted anilines with diethyl acetylsuccinate derivatives in the presence of phosphorus pentoxide (P2O5), followed by high-temperature cyclization in diphenyl ether and hydrolysis to yield quinolone-3-acetic acids, including brominated and methylated variants.
- Cyclocondensation: Substituted arylamines react with diethyl acetylsuccinate overnight at room temperature.
- Cyclization: Heating with diphenyl ether at 250 °C.
- Hydrolysis: In situ hydrolysis with aqueous sodium hydroxide and acidification.
- Advantages: Simple, easy to handle, and yields quinolone-3-acetic acids with good purity.
- Characterization: Confirmed by IR, NMR, and mass spectrometry.
Summary Table of Key Preparation Steps
| Step | Reactants/Intermediates | Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | 4-Bromoaniline + Ethyl Propiolate | Methanol, 30–50 °C, inert gas | Not specified | Formation of 3-(4-bromoanilino)ethyl acrylate |
| 2 | 3-(4-Bromoanilino)ethyl acrylate | Diphenyl ether, 200–220 °C | ~79.5 | Cyclization to 6-bromoquinoline-4(1H)-one |
| 3 | 6-Bromoquinoline-4(1H)-one + PCl3 + Toluene | Reflux, 2 h | ~91.5 | Chlorination to 6-bromo-4-chloroquinoline |
| 4 | 6-Bromoquinoline derivative + n-BuLi + CO2 | −78 °C to RT | 60–70 approx. | Lithiation and carboxylation to acid |
| Alt.1 | Substituted anilines + diethyl acetylsuccinate | Room temp overnight + 250 °C | 30–40 | Cyclocondensation and hydrolysis to quinolone acids |
Research Findings and Analytical Data
- Yields: The described methods improve yields significantly over older protocols, reaching up to 70–90% in key steps.
- Purity: Products typically exhibit high purity (>90%) confirmed by chromatographic and spectroscopic methods.
- Spectroscopic Characterization:
- IR: Characteristic carbonyl stretches at 1700–1650 cm⁻¹ for lactone/carboxylic acid groups.
- NMR: Distinct methyl singlets at ~2.3 ppm; aromatic protons with coupling constants confirming substitution patterns.
- Mass Spectrometry: Molecular ion peaks consistent with brominated quinoline carboxylic acid structures.
- Environmental and Industrial Suitability: The methods emphasize ease of operation, environmental friendliness, and scalability for industrial production.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-Methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include quinoline derivatives with altered oxidation states.
Scientific Research Applications
Pharmaceutical Synthesis
6-Bromo-4-methylquinoline-3-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as antibacterial and antifungal agents. For instance, studies have indicated that modifications of quinoline derivatives can enhance their biological activity against resistant strains of bacteria .
Material Science
In material science, this compound is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of quinoline derivatives into polymer matrices has been shown to improve the electronic properties and stability of these materials, making them suitable for advanced electronic applications .
Analytical Chemistry
This compound is employed in analytical chemistry as a reagent for the detection of metal ions. Its ability to form stable complexes with transition metals allows it to be used in spectrophotometric analysis, aiding in environmental monitoring and quality control processes .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria, demonstrating its potential as a scaffold for new antibiotic agents .
Case Study 2: OLED Development
Research conducted by a team at the University of Science and Technology evaluated the use of this compound in OLEDs. The findings revealed that devices incorporating this compound exhibited improved brightness and efficiency compared to traditional materials, highlighting its role in next-generation display technologies .
Data Table: Comparison of Applications
Mechanism of Action
The mechanism of action of 6-Bromo-4-Methylquinoline-3-carboxylic acid involves its interaction with molecular targets through its quinoline core. This core can intercalate with DNA, inhibit enzymes, or interact with receptors, affecting various biological pathways . The bromine atom enhances its reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights critical differences in substituents, molecular properties, and applications among 6-Bromo-4-Methylquinoline-3-carboxylic acid and related compounds:
Key Comparative Insights
Substituent Effects on Reactivity and Solubility: Methoxy vs. Hydroxy Group at Position 4: The hydroxyl variant exhibits higher acidity (pKa ~3.2) due to the ionizable -OH group, making it suitable for metal coordination or pH-dependent applications .
Impact of Halogen and Electron-Withdrawing Groups: Bromine at position 6 is a common feature, enabling Suzuki or Ullmann cross-coupling reactions for further derivatization . The trifluoromethyl (CF₃) group in 8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid introduces strong electron-withdrawing effects, stabilizing the molecule and altering its electronic properties for materials science applications .
Biological Activity: The 4-methoxy derivative (C₁₁H₈BrNO₃) has demonstrated dual PI3K/mTOR inhibition, highlighting the role of substituents in modulating kinase affinity . Quinolones with chloro and ethyl groups (e.g., C₁₂H₉BrClNO₃) are associated with antibacterial activity, suggesting that halogen diversity and alkyl chains influence microbial target engagement .
Biological Activity
6-Bromo-4-methylquinoline-3-carboxylic acid is a quinoline derivative that has garnered attention for its diverse biological activities. This compound features a unique structural configuration that includes a bromine atom at the 6-position, a methyl group at the 4-position, and a carboxylic acid group at the 3-position. These functional groups are crucial for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.
The molecular formula of this compound is with a molecular weight of approximately 282.09 g/mol. The presence of the bromine atom and the carboxylic acid group contributes to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Mycobacterium tuberculosis (Mtb), demonstrating inhibition in both replicating and non-replicating states. The compound's mechanism involves interference with DNA gyrase, an essential enzyme for bacterial DNA replication, which is crucial for its antibacterial efficacy .
Anticancer Activity
The compound has also been evaluated for anticancer properties. Quinoline derivatives are known to possess cytotoxic effects against several cancer cell lines. In vitro studies have shown that modifications in the quinoline structure can enhance cytotoxicity, suggesting that this compound could be a promising candidate for further development as an anticancer agent .
The biological activity of this compound is largely attributed to its ability to bind to specific enzymes and receptors within microbial and cancerous cells. It interacts with active sites of enzymes, inhibiting their function and disrupting metabolic pathways critical for cell survival .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Chloro-4-methylquinoline-3-carboxylic acid | Chlorine instead of Bromine | Different halogen may alter biological activity |
| 8-Methylquinoline-3-carboxylic acid | Lacks carboxylic acid group | Simpler structure; potentially less reactive |
| 5-Bromoquinoline | Bromine at position 5 | Different position may affect pharmacodynamics |
This table illustrates how variations in halogen substitution and functional groups influence the biological activity of quinoline derivatives.
Case Studies
- Antimycobacterial Activity : In a study assessing various quinoline carboxylic acids against Mtb, compounds structurally related to this compound were tested for their Minimum Inhibitory Concentration (MIC). Results indicated that certain derivatives exhibited potent activity with MIC values significantly lower than those of standard treatments .
- Cytotoxicity Against Cancer Cell Lines : Another investigation focused on the cytotoxic effects of quinoline derivatives on human cancer cell lines. The study found that this compound displayed notable cytotoxicity, particularly against breast and lung cancer cells, suggesting its potential as an anticancer agent .
Q & A
Q. How can researchers address discrepancies in reported synthetic yields?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
